(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is a derivative of carbamic acid and contains a chloro-substituted phenyl group along with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-chloro-2-formylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized processes for large-scale manufacturing. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of (4-Chloro-2-carboxy-phenyl)-carbamic acid tert-butyl ester.
Reduction: Formation of (4-Chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-formyl-phenyl)-carbamic acid methyl ester
- (4-Chloro-2-formyl-phenyl)-carbamic acid ethyl ester
- (4-Chloro-2-formyl-phenyl)-carbamic acid isopropyl ester
Uniqueness
(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(4-chloro-2-formylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMHZGCQHJZFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260559-52-2 |
Source
|
Record name | tert-butyl N-(4-chloro-2-formylphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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